Butan-1-ol;yttrium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

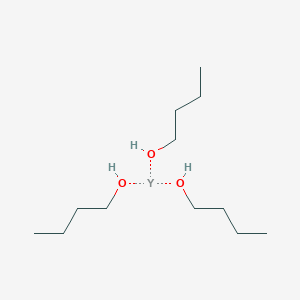

Butan-1-ol;yttrium is a chemical compound with the formula Y(OC4H9)3. It is typically available as a 0.5 M solution in toluene and is known for its high purity, often exceeding 99.9% trace metals basis . This compound is used as a precursor in various applications, particularly in the synthesis of advanced materials and as a catalyst in chemical reactions .

Vorbereitungsmethoden

Yttrium(III) butoxide can be synthesized through several methods. One common approach involves the reaction of yttrium chloride with butanol in the presence of a base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control to ensure the high purity required for specific applications .

Analyse Chemischer Reaktionen

Yttrium(III) butoxide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form yttrium hydroxide and butanol.

Alcoholysis: Reacts with other alcohols to exchange the butoxide groups.

Oxidation: Can be oxidized to form yttrium oxide.

Coordination Reactions: Forms complexes with various ligands, which can be used in catalysis.

Common reagents used in these reactions include water, alcohols, and oxidizing agents. The major products formed depend on the specific reaction conditions but often include yttrium hydroxide, yttrium oxide, and various yttrium complexes .

Wissenschaftliche Forschungsanwendungen

Nanomaterials Development

Butan-1-ol;yttrium has been investigated for its role in synthesizing nanomaterials, particularly yttrium oxide nanoparticles. These nanoparticles exhibit significant antibacterial properties, making them suitable for biomedical applications such as drug delivery systems and antimicrobial coatings .

Catalysis

The compound has shown promise as a catalyst in various organic reactions. The presence of yttrium enhances the catalytic activity due to its ability to stabilize reactive intermediates. Research indicates that this compound can facilitate reactions such as esterification and transesterification, which are crucial in biodiesel production .

Antimicrobial Applications

Studies have highlighted the effectiveness of this compound in developing antimicrobial agents. The compound has been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and E. coli, making it valuable in medical and food safety applications .

Case Studies

Wirkmechanismus

The mechanism by which yttrium(III) butoxide exerts its effects depends on its application. In catalysis, it acts as a Lewis acid, facilitating various chemical transformations by coordinating to electron-rich species. In material synthesis, it serves as a precursor that decomposes under specific conditions to form yttrium-containing materials .

Vergleich Mit ähnlichen Verbindungen

Yttrium(III) butoxide can be compared with other yttrium alkoxides, such as yttrium(III) isopropoxide and yttrium(III) ethoxide. While these compounds share similar reactivity and applications, yttrium(III) butoxide is often preferred for its solubility in organic solvents and its ability to form stable solutions . Other similar compounds include yttrium(III) acetate and yttrium(III) nitrate, which are used in different contexts depending on the desired properties and reactivity .

Eigenschaften

CAS-Nummer |

111941-71-0 |

|---|---|

Molekularformel |

C12H30O3Y |

Molekulargewicht |

311.27 g/mol |

IUPAC-Name |

butan-1-ol;yttrium |

InChI |

InChI=1S/3C4H10O.Y/c3*1-2-3-4-5;/h3*5H,2-4H2,1H3; |

InChI-Schlüssel |

DFOMPYFFBAELGP-UHFFFAOYSA-N |

SMILES |

CCCCO.CCCCO.CCCCO.[Y] |

Kanonische SMILES |

CCCCO.CCCCO.CCCCO.[Y] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.